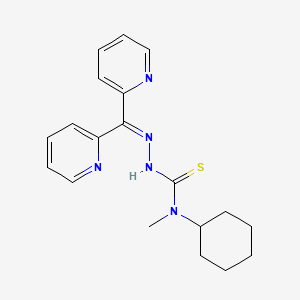
Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl carbonate (DPC) is an organic compound with the chemical formula (C₆H₅O)₂CO. It is a colorless solid that is used as a precursor to produce polycarbonates, which are important industrial polymers. Diphenyl carbonate is valued for its role in non-phosgene routes to polycarbonates, making it an environmentally friendly alternative to traditional methods that use phosgene.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphenyl carbonate can be synthesized through several methods:
Transesterification of Dimethyl Carbonate and Phenol: This method involves the reaction of dimethyl carbonate with phenol in the presence of a catalyst, typically a base such as sodium methoxide.
Direct Carbonylation of Phenol: This method uses carbon monoxide and oxygen in the presence of a palladium catalyst to directly carbonylate phenol, forming diphenyl carbonate.
Industrial Production Methods
The industrial production of diphenyl carbonate primarily utilizes the transesterification method due to its efficiency and scalability. The process involves the continuous removal of methanol byproduct to drive the reaction to completion. The reaction is typically conducted in a series of reactors to ensure high conversion rates and product purity .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl carbonate undergoes several types of chemical reactions:
Transesterification: Diphenyl carbonate reacts with bisphenol A to form polycarbonate in the presence of a catalyst.
Hydrolysis: Diphenyl carbonate can be hydrolyzed to produce phenol and carbon dioxide.
Common Reagents and Conditions
Major Products
Wissenschaftliche Forschungsanwendungen
Diphenyl carbonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which diphenyl carbonate exerts its effects involves the activation of carbonyl groups, which facilitates the formation of polycarbonate chains. The reaction typically involves the nucleophilic attack of bisphenol A on the carbonyl carbon of diphenyl carbonate, leading to the formation of polycarbonate and the release of phenol . The process is catalyzed by bases or metal catalysts, which enhance the reactivity of the carbonyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl Carbonate: Like diphenyl carbonate, dimethyl carbonate is used in the production of polycarbonates but is less efficient due to its lower reactivity.
Diethyl Carbonate: This compound is similar to diphenyl carbonate but has different reactivity and is used in different applications, such as solvents and fuel additives.
Uniqueness
Diphenyl carbonate is unique due to its high reactivity and efficiency in producing polycarbonates without the use of phosgene. This makes it a more environmentally friendly and safer alternative for industrial applications .
Eigenschaften
CAS-Nummer |
1382469-39-7 |
|---|---|
Molekularformel |
C19H23N5S |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
1-cyclohexyl-3-(dipyridin-2-ylmethylideneamino)-1-methylthiourea |
InChI |
InChI=1S/C19H23N5S/c1-24(15-9-3-2-4-10-15)19(25)23-22-18(16-11-5-7-13-20-16)17-12-6-8-14-21-17/h5-8,11-15H,2-4,9-10H2,1H3,(H,23,25) |
InChI-Schlüssel |
GNLZNQJBZNOUBM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCCCC1)C(=S)NN=C(C2=CC=CC=N2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


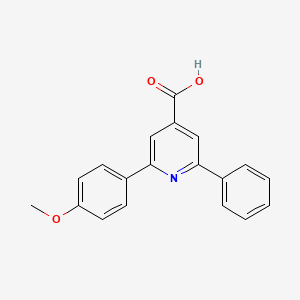
![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-fluoro-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B15086749.png)

![ethyl 6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B15086767.png)
![3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15086769.png)

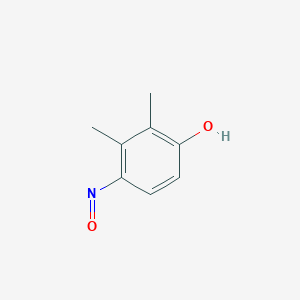

![3-({4-[(E)-(2,6-Dichlorophenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B15086791.png)
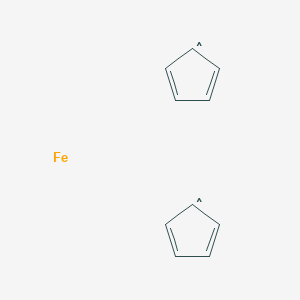
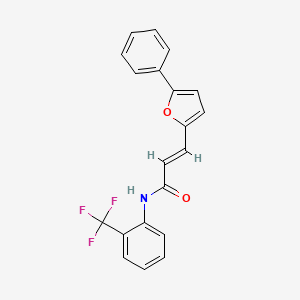
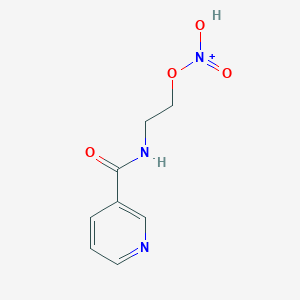
![Ethyl 4-hydroxy-2-methylbenzo[b]thiophene-6-carboxylate](/img/structure/B15086831.png)

